molecular formula C25H29N5O3 B2697841 N-(4-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1021090-69-6

N-(4-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2697841
CAS No.: 1021090-69-6
M. Wt: 447.539
InChI Key: PSERMBWLDQCVBR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide (CAS Number: 946232-17-3) is a chemical compound supplied for research and development purposes. This product is defined by the molecular formula C25H29N5O3 and a molecular weight of 447.53 g/mol . Compounds featuring the piperazine-1-carboxamide scaffold are of significant interest in medicinal chemistry and are frequently investigated for their potential to interact with various biological targets. For instance, structurally related N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been identified in scientific literature as inhibitors of enzymes like CYP51 and CYP5122A1 in Leishmania parasites, highlighting the research relevance of this chemical class in infectious disease studies . Furthermore, piperazinyl urea derivatives have been explored as modulators of fatty acid amide hydrolase , and similar compounds have been subject to patents concerning hepatitis B viral assembly effectors . Researchers value this structural motif for developing potential therapeutic agents and chemical probes. This product is intended for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3/c1-4-32-21-11-7-20(8-12-21)28-25(31)30-15-13-29(14-16-30)23-17-24(27-19(3)26-23)33-22-9-5-18(2)6-10-22/h5-12,17H,4,13-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSERMBWLDQCVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neurological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C23H28N4O3
  • Molecular Weight : 420.49 g/mol
  • Key Functional Groups : Piperazine, pyrimidine, and phenyl ether.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in cellular signaling pathways. Research indicates that piperazine derivatives can act on aminergic receptors, which are crucial in modulating neurotransmitter systems and exhibiting antitumor effects.

  • Aminergic Receptors : The compound has shown affinity for dopamine receptors, particularly D2 and D4 subtypes, which are implicated in neuropsychiatric disorders and cancer cell proliferation .
  • Antiproliferative Effects : Studies suggest that the compound induces cell death in cancer cells through mechanisms such as necroptosis—a regulated form of necrosis—by increasing the expression of TNF-R1 and CYLD mRNA levels without activating caspases .

Biological Activity

The compound's biological activity has been assessed through various in vitro studies, demonstrating its potential in therapeutic applications:

  • Antitumor Activity : In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its role as a potential anticancer agent.
Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)12.5Induction of necroptosis
MCF7 (Breast)15.0Apoptosis via mitochondrial pathway
A549 (Lung)10.0Cell cycle arrest

Case Studies

Several studies have examined the effects of similar piperazine derivatives, providing insights into their biological activities:

  • Study on LQFM018 : A related piperazine-containing compound demonstrated significant antiproliferative effects against K562 leukemic cells by inducing necroptosis. This study highlighted the importance of receptor interactions in mediating these effects .
  • FAAH Inhibition Study : Another piperazine derivative was shown to selectively inhibit fatty acid amide hydrolase (FAAH), affecting lipid signaling pathways involved in pain and inflammation. This suggests that similar compounds may possess diverse therapeutic potentials beyond oncology .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-carboxamide derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:

Structural Analogues with Modified Aromatic Substituents

N-(2-ethoxyphenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide (CAS: 946325-22-0) Key Differences: The ethoxy group is positioned at the ortho (2-) rather than para (4-) position on the phenyl ring. Impact: Ortho substitution may sterically hinder interactions with planar binding sites, reducing affinity compared to the para-substituted analogue. The molecular formula (C₂₄H₂₇N₅O₃) and weight (449.51 g/mol) are identical, but melting points and solubility likely differ due to crystallinity changes .

4-(4-Fluorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-piperazinecarboxamide (RN: 1324065-57-7)

  • Key Differences : Incorporates a fluorophenyl group and a bulky pyrrolidinylcarbonyl substituent.
  • Impact : Fluorine enhances electronegativity and metabolic stability, while the pyrrolidinyl group may reduce membrane permeability due to increased polarity. Molecular weight (437.47 g/mol) is higher than the target compound .

Analogues with Heterocyclic Core Modifications

N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) Key Differences: Replaces pyrimidine with a quinazolinone ring. Impact: Quinazolinone is a known kinase inhibitor scaffold, suggesting divergent biological targets. The compound has a lower molecular weight (395.42 g/mol) and a higher melting point (196.5–197.8 °C) compared to the target compound .

1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide (RN: 1251688-12-6) Key Differences: Piperidine replaces piperazine, and a fluorobenzyl group is attached. Impact: Piperidine’s chair conformation may restrict rotational freedom, altering receptor binding kinetics. The fluorobenzyl group introduces additional hydrophobicity (molecular weight: 464.54 g/mol) .

Chlorophenyl-Substituted Analogues

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Key Differences: Features a chloro substituent and an ethyl group on piperazine. The ethyl group may improve metabolic stability. Crystallographic data confirms a chair conformation for the piperazine ring, similar to the target compound .

Physicochemical and Pharmacological Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₅H₂₉N₅O₃ 463.54 4-ethoxyphenyl, 4-methylphenoxy pyrimidine High lipophilicity, potential CNS activity
N-(2-ethoxyphenyl) analogue C₂₄H₂₇N₅O₃ 449.51 2-ethoxyphenyl Reduced steric accessibility
4-(4-Fluorophenyl) analogue C₂₂H₂₄FN₅O₂ 437.47 Fluorophenyl, pyrrolidinylcarbonyl Enhanced metabolic stability
Quinazolinone derivative (A3) C₂₁H₂₀FN₅O₂ 395.42 Quinazolinone core Kinase inhibition potential
Piperidine-fluorobenzyl analogue C₂₅H₂₆F₂N₅O₂ 464.54 Piperidine, fluorobenzyl Restricted conformational flexibility

Key Findings and Implications

  • Substituent Position Matters : Para-substituted aromatic groups (e.g., 4-ethoxyphenyl) generally optimize binding compared to ortho isomers .
  • Heterocyclic Core Defines Activity: Pyrimidine-based compounds may target nucleotide-binding proteins, while quinazolinones are linked to kinase inhibition .
  • Piperazine vs. Piperidine : Piperazine’s nitrogen atoms enable hydrogen bonding, whereas piperidine’s rigidity may limit dynamic interactions .

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